3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride

Description

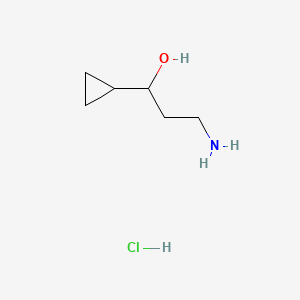

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride (CAS: 2940955-86-0) is a hydrochloride salt of a cyclopropane-containing amino alcohol. Its molecular formula is C₆H₁₄ClNO, with a molecular weight of 151.63 g/mol . The compound features a cyclopropyl group attached to a propane backbone, with an amino (-NH₂) and hydroxyl (-OH) group at positions 1 and 3, respectively. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for pharmaceutical and synthetic applications.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO |

|---|---|

Molecular Weight |

151.63 g/mol |

IUPAC Name |

3-amino-1-cyclopropylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO.ClH/c7-4-3-6(8)5-1-2-5;/h5-6,8H,1-4,7H2;1H |

InChI Key |

LTMIIONJZZRIQS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C(CCN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation via Grignard Reaction

- Reacting 1-cyclopropyl-3-amino-1-propanones with Phenyl Grignards/Phenyllithium : A substituted phenyl Grignard compound or phenyllithium is prepared in a dry organic solvent like ether or tetrahydrofuran. The metallo-organic compound is treated in the cold (optimally -20°C to -30°C) with 1-cyclopropyl-3-amino-1-propanone. The mixture warms to ambient temperature, and the reaction complex decomposes with a dilute aqueous acidic solution such as aqueous ammonium chloride. The organic phase, containing the product, is processed using standard methods. The resulting oil is then converted into a suitable acid addition salt.

- Reacting Cyclopropyl Phenyl Ketone with ω-aminopropyl-magnesium halide : An \$$\omega\$$-aminoalkyl magnesium halide is prepared in a dry organic solvent (e.g., tetrahydrofuran), and a solution of cyclopropyl phenyl ketone in the same solvent is added dropwise to the cooled (0°C-15°C) solution of the Grignard reactant. Subsequent to the addition, the reaction mixture is refluxed for 1 to 3 hours. The cooled reaction mixture is decomposed using a dilute aqueous acidic solution like aqueous ammonium chloride. The product is isolated from the decomposed reaction mixture as described above.

Preparation of Starting Materials

- 1-Cyclopropyl-3-amino-1-propanones : These can be prepared via the Mannich reaction using cyclopropyl methyl ketone, paraformaldehyde, and an amine.

- 1-Cyclopropyl-3-methylamino-1-propanone : A solution of 1-cyclopropyl-3-dimethylamino-1-propanone in benzene is refluxed while methylamine is bubbled through the solution for 8 hours.

- 1-Cyclopropyl-3-(N-methylacetamido)-1-propanone : A crude solution of 1-cyclopropyl-3-methylamino-1-propanone is cooled to 8°C-10°C, potassium carbonate is added, followed by acetic anhydride. The mixture is stirred until it warms to room temperature. The benzene layer is separated, dried over magnesium sulfate, concentrated, and the residual oil is distilled.

Alternative Preparation Methods

- Asymmetric Hydrogenation : An \$$\alpha\$$-aminoketone of formula II is reacted with a sulfonic acid of formula VI to afford an \$$\alpha\$$-aminoalcohol sulfonate of formula I. The reaction is carried out at a temperature of 80 to 150°C. The preferences regarding the residues \$$R^1\$$, \$$R^2\$$, and \$$R^3\$$ in the compounds of formulae I, II, and VI also apply in step b). Asymmetric hydrogenation of said sulfonate, to afford a \$$\beta\$$-aminoalcohol sulfonate of formula I, in the presence of a base and a catalyst, the catalyst comprising a transition metal and a diphosphine ligand, at a hydrogen pressure of 5 to 50 bar, in a polar solvent, optionally in the presence of water.

- The base is present in a ratio of 0.05 to 0.5 molar equivalents regarding to the \$$\alpha\$$-aminoketone of formula II.

- The base is an inorganic base, such as a metal carbonate like \$$Li2CO3\$$, \$$Na2CO3\$$, and \$$K2CO3\$$.

- The transition metal is selected from rhodium, ruthenium, and iridium, preferably rhodium.

Notes on Acid Addition Salts

- Pharmaceutically acceptable acid addition salts of 3-Amino-1-cyclopropyl-propan-1-ol include both inorganic and organic salts. Examples are salts prepared with inorganic acids such as hydrochloric, hydrobromic, sulfuric, and sulfamic acids, and with strong organic acids such as fumaric, maleic, tartaric, and oxalic acid. The hydrochloride salt is preferred.

- Using sulfonic acids instead of inorganic or carboxylic acids reduces the required reaction times under pressure dramatically. Sulfonic acids also present fewer corrosion issues compared to most inorganic acids. Sulfonic acids are usually liquids or solids with low vapor pressure and odor and are therefore easy to handle. Sulfonates tend to crystallize easily and thus facilitate recovery of the products.

Chemical Reactions Analysis

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s binding affinity and specificity. The hydroxyl group can participate in various biochemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

The following analysis compares 3-Amino-1-cyclopropyl-propan-1-ol;hydrochloride with structurally or functionally related compounds, focusing on molecular features, physicochemical properties, and applications.

Structural Analogs

Key Observations :

- The cyclopropyl group in the target compound confers steric rigidity, which may influence binding affinity in drug-receptor interactions compared to linear or aromatic analogs (e.g., trifluoromethylphenyl in ).

- Pyrrolidine and triazole rings (e.g., ) introduce heterocyclic diversity, often enhancing metabolic stability or target selectivity in drug design.

Functional Group Variations

Key Observations :

- The hydroxyl and amino groups in the target compound facilitate hydrogen bonding, critical for solubility and intermolecular interactions.

- Chlorinated analogs (e.g., ) prioritize reactivity over polarity, often serving as alkylating agents.

- Adamantane-containing compounds (e.g., ) exhibit enhanced membrane permeability due to their rigid, lipophilic structure.

Biological Activity

3-Amino-1-cyclopropyl-propan-1-ol; hydrochloride (also known as 3-Amino-1-cyclopropylpropan-1-ol hydrochloride) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The chemical structure of 3-Amino-1-cyclopropyl-propan-1-ol; hydrochloride features a cyclopropyl group attached to a propanol backbone with an amino functional group. This unique structure contributes to its biological properties and interaction with various biological targets.

The biological activity of 3-Amino-1-cyclopropyl-propan-1-ol; hydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. It modulates biochemical pathways that are crucial for cellular processes, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting the synthesis and degradation of neurotransmitters.

- Receptor Interaction : It can bind to various receptors, potentially influencing neurotransmission and other signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

1. Neuroprotective Effects

Studies have shown that 3-Amino-1-cyclopropyl-propan-1-ol; hydrochloride exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its mechanism may involve the modulation of glutamate receptors, which are pivotal in neuronal excitability and survival.

2. Antimicrobial Activity

Preliminary investigations suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains. This activity is particularly relevant in the context of increasing antibiotic resistance.

3. Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, which could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of 3-Amino-1-cyclopropyl-propan-1-ol; hydrochloride:

| Study | Findings |

|---|---|

| Neuroprotection in Animal Models | Demonstrated significant reduction in neuronal cell death in models of excitotoxicity. |

| Antimicrobial Efficacy | Showed inhibition of growth in both Gram-positive and Gram-negative bacteria at varying concentrations. |

| Anti-inflammatory Response | Reduced levels of pro-inflammatory cytokines in vitro, indicating potential for therapeutic use in inflammatory diseases. |

Comparative Analysis

When compared to similar compounds, 3-Amino-1-cyclopropyl-propan-1-ol; hydrochloride exhibits unique advantages due to its structural characteristics:

| Compound | Biological Activity | Notes |

|---|---|---|

| 3-Amino-1-propanol | Moderate neuroprotective effects | Less potent than the cyclopropyl derivative. |

| Cyclopropylamine derivatives | Variable antimicrobial activity | Some derivatives show higher potency but lack neuroprotective effects. |

Q & A

Q. What are the critical steps and methodologies for synthesizing 3-Amino-1-cyclopropyl-propan-1-ol hydrochloride in a laboratory setting?

The synthesis involves three primary steps:

- Cyclopropane Introduction : Cyclopropyl groups are introduced via cyclopropanation reactions using reagents like diazomethane or vinyl halides under controlled conditions (e.g., low temperature to avoid side reactions) .

- Amine Formation : The propanol backbone is functionalized with an amine group via reductive amination or nucleophilic substitution. Catalysts such as palladium or nickel are often employed to enhance reaction efficiency .

- Hydrochloride Salt Preparation : The free base is treated with hydrochloric acid in anhydrous solvents (e.g., ethanol or diethyl ether) to precipitate the hydrochloride salt, improving stability and solubility .

Key Optimization Parameters : Reaction temperature (typically 0–25°C), stoichiometric ratios (e.g., 1:1.2 amine:HCl), and inert atmosphere to prevent oxidation .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- NMR Spectroscopy : H and C NMR confirm the cyclopropane ring (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and amine proton environments .

- HPLC/MS : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) assesses purity (>95%) and detects impurities via mass spectrometry .

- X-ray Crystallography : Resolves the spatial arrangement of the cyclopropyl group and hydrochloride salt, critical for structure-activity studies .

Note : Hygroscopicity requires sample handling in a dry environment .

Advanced Research Questions

Q. How can researchers resolve instability issues during synthesis, particularly with reactive intermediates?

Instability often arises from the proximity of the amine and cyclopropane groups, leading to ring-opening or oxidation. Mitigation strategies include:

- Low-Temperature Reactions : Conducting amination below 10°C to suppress side reactions .

- Protective Groups : Temporarily masking the amine with tert-butoxycarbonyl (Boc) or benzyl groups during cyclopropane formation .

- Inert Atmosphere : Using argon or nitrogen to prevent oxidation of the amine group .

Validation : Monitor intermediates via TLC or in-situ FTIR to detect degradation early .

Q. What mechanistic insights explain the biological activity of this compound in enzyme interaction studies?

- Structural Rigidity : The cyclopropane ring enforces a planar conformation, enhancing binding affinity to enzymes like monoamine oxidases (MAOs) by reducing entropy loss upon binding .

- Hydrogen Bonding : The protonated amine forms ionic interactions with catalytic residues (e.g., aspartate in MAO-B), while the hydroxyl group stabilizes binding via water-mediated hydrogen bonds .

Experimental Validation : Mutagenesis studies (e.g., alanine scanning) can identify critical residues for binding .

Q. How should researchers address contradictory data in reaction yields or biological activity across studies?

Contradictions may stem from varying reaction conditions or assay protocols. Resolution strategies:

- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- Standardized Bioassays : Use validated enzyme inhibition assays (e.g., fixed substrate concentrations and pH) to ensure reproducibility .

- Computational Modeling : Density functional theory (DFT) predicts reaction pathways, while molecular docking clarifies binding modes, guiding experimental adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.